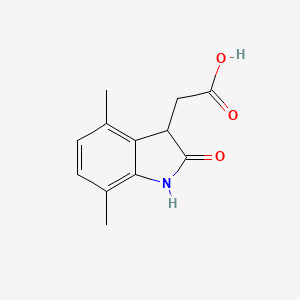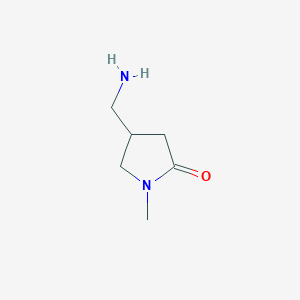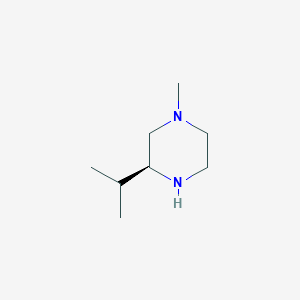
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Vue d'ensemble
Description
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, also known as 4,7-dimethylindole-3-acetic acid (DMIAA) is a naturally occurring compound found in the roots of some plants, including the common garden pea (Pisum sativum). DMIAA is a member of the indole-3-acetic acid (IAA) family, which is a group of compounds involved in plant growth and development. DMIAA is a potent auxin, which is a type of plant hormone that plays a role in many aspects of plant physiology, such as cell division, root development, and leaf expansion. DMIAA has been extensively studied for its potential applications in agriculture, biotechnology, and medicine.
Applications De Recherche Scientifique
Electrochemical Studies
One area of research involving derivatives of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is in electrochemical studies. Novel Mannich bases containing this moiety were synthesized and their electrochemical behavior was analyzed using techniques like polarography and cyclic voltammetry. These studies provide insights into the reduction mechanism in both acidic and basic mediums (Naik et al., 2013).
Synthesis of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds utilizing this compound derivatives has been conducted. This includes the development of nitrogen-containing heterocyclic substances based on interactions involving oxalic acid and acetone, among other reactants. Such research contributes to the discovery of convenient methods for synthesizing biologically active compounds (Zhukova & Entsova, 2019).
Synthesis of Indol Derivatives
Efforts have been made to synthesize new 4-oxo-tetrahydroindol derivatives using both chemical and microbial biotransformation methods. These methods have led to the preparation of N-substituted 4-oxo-4,5,6,7-tetrahydroindoles, expanding the range of potential applications in pharmacology and material science (Caliskan et al., 2020).
Addition Reactions Involving Indoles
The compound has also been used in studies exploring the addition reactions of indoles. This includes investigations into the reaction mechanisms and the formation of various indole derivatives, which are valuable in the development of new chemical entities for various industrial applications (Acheson et al., 1972).
Nucleophilic Addition to Alkyl Oxindolylideneacetates
Research has been conducted on the stereochemical investigation of the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates. This type of study is crucial for understanding the formation and properties of different isomers and derivatives, which have potential applications in materials science and pharmaceuticals (El-Samahy, 2005).
Propriétés
IUPAC Name |
2-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-4-7(2)11-10(6)8(5-9(14)15)12(16)13-11/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSVVLLFFNVGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=C(C=C1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672377 | |
| Record name | (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-65-2 | |
| Record name | (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)



![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)




![4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1439481.png)
![5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1439482.png)


![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)
